(Z)-hex-3-ene-2,5-diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H12O2 |

|---|---|

Molecular Weight |

116.16 g/mol |

IUPAC Name |

(Z)-hex-3-ene-2,5-diol |

InChI |

InChI=1S/C6H12O2/c1-5(7)3-4-6(2)8/h3-8H,1-2H3/b4-3- |

InChI Key |

AQSWYJHDAKIVIM-ARJAWSKDSA-N |

Isomeric SMILES |

CC(/C=C\C(C)O)O |

Canonical SMILES |

CC(C=CC(C)O)O |

Origin of Product |

United States |

Foundational & Exploratory

(Z)-hex-3-ene-2,5-diol chemical properties and structure

An In-depth Technical Guide to (Z)-hex-3-ene-2,5-diol

This technical guide provides a comprehensive overview of the chemical properties, structure, and proposed synthesis of this compound, targeted towards researchers, scientists, and professionals in drug development. Due to the limited availability of experimental data for this specific isomer, this guide combines reported computed data with established chemical principles to offer a thorough profile of the compound.

Chemical Structure and Identifiers

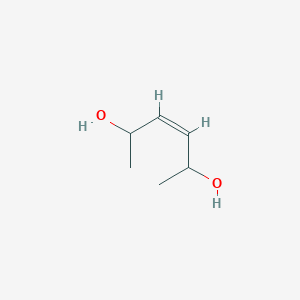

This compound is an unsaturated diol with a six-carbon chain. The presence of a cis-configured double bond between carbons 3 and 4, along with hydroxyl groups at positions 2 and 5, defines its structure and stereochemistry.

Caption: 2D representation of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | cis-3-Hexene-2,5-diol |

| Molecular Formula | C₆H₁₂O₂[1] |

| Molecular Weight | 116.16 g/mol [1] |

| CAS Number | 184763-27-7[1] |

| InChI | InChI=1S/C6H12O2/c1-5(7)3-4-6(2)8/h3-8H,1-2H3/b4-3-[1] |

| SMILES | CC(/C=C\C(C)O)O[1] |

Chemical Properties

Experimental data on the physical properties of this compound are scarce. The following table summarizes computed data available from public databases. For comparison, experimental data for the related compound, 2,5-dimethyl-hex-3-yne-2,5-diol, the precursor in the proposed synthesis, are also included where available.

Table 2: Physicochemical Properties

| Property | This compound (Computed) | 2,5-Dimethyl-hex-3-yne-2,5-diol (Experimental) |

| Molecular Weight | 116.16 g/mol [1] | 142.19 g/mol |

| Boiling Point | Not available | 205 °C |

| Melting Point | Not available | 94-95 °C |

| Density | Not available | Not available |

| Solubility | Not available | Soluble in water, alcohol, acetone |

| XLogP3 | 0.3 | Not available |

| Hydrogen Bond Donor Count | 2 | 2 |

| Hydrogen Bond Acceptor Count | 2 | 2 |

| Rotatable Bond Count | 3 | 1 |

Proposed Synthesis

A plausible and stereoselective method for the synthesis of this compound is the partial hydrogenation of the corresponding alkyne, 3-hexyne-2,5-diol, using a poisoned catalyst such as Lindlar's catalyst. This method is well-established for the preparation of cis-alkenes from alkynes.

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol:

Objective: To synthesize this compound via partial hydrogenation of 3-hexyne-2,5-diol.

Materials:

-

3-Hexyne-2,5-diol

-

Lindlar's catalyst (5% Pd on CaCO₃, poisoned)

-

Quinoline (optional, as an additional poison)

-

Methanol or Ethyl Acetate (anhydrous)

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask, dissolve 3-hexyne-2,5-diol in an appropriate solvent like methanol or ethyl acetate.

-

Add Lindlar's catalyst to the solution (typically 5-10% by weight of the alkyne). A small amount of quinoline can be added to further deactivate the catalyst and prevent over-reduction to the alkane.

-

The flask is sealed and the atmosphere is replaced with hydrogen gas, typically from a balloon or a regulated supply.

-

The reaction mixture is stirred vigorously at room temperature.

-

The progress of the reaction should be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the consumption of the starting material and the formation of the product.

-

Once the reaction is complete, the hydrogen atmosphere is replaced with an inert gas.

-

The catalyst is removed by filtration through a pad of celite.

-

The solvent is removed from the filtrate under reduced pressure (rotary evaporation).

-

The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Spectroscopic Properties

Infrared (IR) Spectroscopy:

-

O-H stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl groups.

-

C-H stretch (sp³): Absorptions are expected just below 3000 cm⁻¹ for the methyl and methine C-H bonds.

-

C-H stretch (sp²): A weaker absorption is anticipated between 3000-3100 cm⁻¹ due to the vinylic C-H bonds of the alkene.

-

C=C stretch: A medium to weak absorption band is expected around 1650 cm⁻¹ for the cis-disubstituted carbon-carbon double bond. The intensity may be weak due to the relatively symmetrical nature of the substitution.

-

C-O stretch: A strong absorption should appear in the 1000-1200 cm⁻¹ region, corresponding to the C-O single bonds of the alcohol groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR (Predicted):

-

-CH₃ protons: A doublet is expected for the methyl groups, coupling to the adjacent methine proton.

-

-CH(OH) protons: A multiplet is expected for the methine protons attached to the hydroxyl groups.

-

=CH- protons: A multiplet is expected for the two vinylic protons, which would be chemically equivalent.

-

-OH protons: A broad singlet is expected for the hydroxyl protons, which may or may not show coupling depending on the solvent and concentration.

¹³C NMR (Predicted):

-

-CH₃ carbons: A signal is expected in the upfield region.

-

-CH(OH) carbons: A signal is expected for the carbons bearing the hydroxyl groups.

-

=CH- carbons: A signal is expected in the downfield region, characteristic of alkene carbons.

Biological Activity and Signaling Pathways

Currently, there is no information available in the scientific literature regarding the biological activity or any associated signaling pathways for this compound. Further research would be required to investigate its potential pharmacological or biological effects.

References

Technical Guide: Physicochemical Properties of cis-3-Hexene-2,5-diol

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available physicochemical properties of cis-3-hexene-2,5-diol. Due to a scarcity of experimentally determined data for this specific stereoisomer, this document primarily presents computationally predicted values and outlines standardized experimental protocols for the determination of key physical properties. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, offering both available data and methodologies for its empirical verification.

Introduction

cis-3-Hexene-2,5-diol, with the IUPAC name (Z)-hex-3-ene-2,5-diol, is an organic compound characterized by a six-carbon chain with a cis-configured double bond between carbons 3 and 4, and hydroxyl groups at positions 2 and 5. The presence of two hydroxyl groups classifies it as a diol, which typically results in a higher boiling point, melting point, and greater water solubility compared to analogous alkanes due to hydrogen bonding capabilities.[1][2] The stereochemistry of the double bond and the chiral centers at carbons 2 and 5 will influence its physical properties and molecular interactions. A comprehensive understanding of its physical properties is essential for its application in chemical synthesis and potential use in drug development.

Physicochemical Data

Experimentally verified physical properties for cis-3-hexene-2,5-diol are not widely available in published literature. The following table summarizes computed data for the closely related compound 3-hexene-2,5-diol (CAS 7319-23-5), without specification of the cis isomer in all cases. It is crucial to note that these values are largely derived from computational models, such as the Joback method, and should be used as estimates pending experimental verification.

| Property | Value | Unit | Source (Method) |

| Molecular Formula | C₆H₁₂O₂ | - | PubChem[3] |

| Molecular Weight | 116.16 | g/mol | PubChem[3] |

| IUPAC Name | This compound | - | PubChem[3] |

| Normal Melting Point (Tf) | 243.94 | K | Cheméo (Joback Method)[4] |

| Normal Boiling Point (Tb) | 524.32 | K | Cheméo (Joback Method)[4] |

| Log of Water Solubility (log10ws) | -0.94 | - | Cheméo (Crippen Method)[4] |

| Octanol/Water Partition Coefficient (logP) | 0.304 | - | Cheméo (Crippen Method)[4] |

Note: The data from Cheméo for CAS 7319-23-5 corresponds to an InChIKey for the (E)- or trans-isomer. These values are provided as the closest available estimates.

Experimental Protocols for Physical Property Determination

The following are generalized, standard laboratory protocols for determining the key physical properties of a diol like cis-3-hexene-2,5-diol.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

-

Apparatus: A small-scale distillation apparatus including a round-bottom flask, a condenser, a thermometer with its bulb placed at the level of the side-arm of the distillation head, a heating mantle, and boiling chips.

-

Methodology:

-

Place a small volume of the purified cis-3-hexene-2,5-diol sample into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Assemble the distillation apparatus, ensuring the thermometer is correctly positioned to measure the temperature of the vapor that is in equilibrium with the boiling liquid.

-

Begin gentle heating of the flask.

-

Record the temperature at which a steady stream of distillate is collected. This temperature, when corrected for atmospheric pressure, is the boiling point.

-

For higher accuracy, the pressure should be monitored, and the boiling point can be reported at a specific pressure.

-

Determination of Melting Point

The melting point is the temperature at which a solid turns into a liquid. For a pure substance, this occurs over a narrow temperature range.

-

Apparatus: A capillary melting point apparatus and sealed capillary tubes.

-

Methodology:

-

If the sample is solid at room temperature, finely powder a small amount.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the melting point apparatus.

-

Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

-

Determination of Density

Density is the mass per unit volume of a substance.

-

Apparatus: A pycnometer (a flask with a specific, accurately known volume) and an analytical balance.

-

Methodology:

-

Weigh the clean, dry pycnometer.

-

Fill the pycnometer with the liquid sample of cis-3-hexene-2,5-diol, ensuring the temperature of the liquid is known and controlled, as density is temperature-dependent.

-

Insert the stopper and remove any excess liquid.

-

Weigh the filled pycnometer.

-

The mass of the liquid is the difference between the filled and empty pycnometer weights.

-

Calculate the density by dividing the mass of the liquid by the known volume of the pycnometer.

-

Determination of Solubility

Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature.

-

Apparatus: Vials with screw caps, a constant temperature shaker bath, and an analytical method to determine the concentration of the diol (e.g., HPLC, GC, or UV-Vis spectroscopy).

-

Methodology:

-

Add an excess amount of cis-3-hexene-2,5-diol to a known volume of the solvent (e.g., water, ethanol) in a sealed vial.

-

Place the vial in a shaker bath set to a constant temperature and agitate until equilibrium is reached (typically 24-48 hours).

-

Allow the undissolved solid to settle.

-

Carefully extract a known volume of the supernatant (the saturated solution), ensuring no solid particles are transferred.

-

Dilute the supernatant to a suitable concentration and analyze its composition using a pre-calibrated analytical method to determine the concentration of the dissolved diol.

-

This concentration represents the solubility at that temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the systematic determination of the physical properties of a chemical compound such as cis-3-hexene-2,5-diol.

Caption: Logical workflow for the synthesis, purification, and physical property characterization of a chemical compound.

References

Technical Guide: Stereoselective Synthesis of (Z)-hex-3-ene-2,5-diol from Alkyne Precursors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stereoselective synthesis of (Z)-hex-3-ene-2,5-diol, a valuable bifunctional molecule, from its corresponding alkyne precursor, hex-3-yne-2,5-diol. The core of this transformation lies in the partial reduction of the alkyne, where precise control of stereochemistry is paramount to exclusively obtain the desired (Z)-isomer. This document details the primary catalytic systems employed for this purpose, presents quantitative data for comparison, provides detailed experimental protocols, and visualizes the synthetic pathways.

Introduction to Synthetic Strategy

The synthesis of (Z)-alkenes from alkynes is a cornerstone of modern organic chemistry. The most prevalent and reliable method is the stereoselective semi-hydrogenation of the carbon-carbon triple bond. This process requires catalysts that are active enough to reduce the alkyne but are "poisoned" or deactivated to prevent the subsequent reduction of the resulting alkene to an alkane.[1][2] For the synthesis of this compound, the starting material is hex-3-yne-2,5-diol. The key transformation is the syn-addition of two hydrogen atoms across the triple bond, which leads to the cis or (Z)-configuration.[1]

Two primary catalytic systems have proven highly effective for this transformation: the Lindlar catalyst and the P-2 Nickel catalyst.[2][3] Both systems exhibit high stereoselectivity, yielding the (Z)-alkene as the major product.

Core Synthetic Pathways and Catalytic Systems

The conversion of hex-3-yne-2,5-diol to this compound is achieved through catalytic hydrogenation. The choice of catalyst is critical to ensure high selectivity for the (Z)-isomer.

-

Lindlar Catalyst: This is a heterogeneous catalyst composed of palladium supported on calcium carbonate (CaCO₃) and deactivated with a poison, typically lead acetate and an amine such as quinoline.[1][4][5] The poison modifies the palladium surface, preventing over-reduction to the alkane and ensuring the formation of the cis-alkene.[2][4] The hydrogenation is stereoselective, with the alkyne adsorbing to the catalyst surface and hydrogen being delivered to the same face of the triple bond.[4]

-

P-2 Nickel Catalyst: This is a nickel boride catalyst prepared by the reduction of a nickel(II) salt, such as nickel acetate, with sodium borohydride.[2][6] When used in conjunction with a modifier like ethylenediamine, the P-2 Ni catalyst becomes highly stereospecific for the reduction of alkynes to pure cis-olefins.[6][7][8] This system is often lauded for its high selectivity and sensitivity to substrate structure.[6]

Below is a diagram illustrating the overall synthetic workflow.

Caption: General workflow for the synthesis of this compound.

The logical relationship between the precursor and the two catalytic systems leading to the final product is visualized below.

Caption: Catalytic routes for the stereoselective reduction of hex-3-yne-2,5-diol.

Data Presentation: Catalyst Performance

The efficacy of each catalytic system is determined by its ability to produce the (Z)-isomer with high yield and stereoselectivity. The following table summarizes the performance characteristics of the Lindlar and P-2 Nickel catalysts based on data for disubstituted alkynes.

| Catalyst System | Support/Modifier | Typical Substrate | (Z):(E) Ratio | Yield | Reference |

| Lindlar Catalyst | Pd/CaCO₃, Pb(OAc)₂, Quinoline | Internal Alkynes | Predominantly (Z) | 84-86% (general) | [2][4][9] |

| P-2 Nickel | Ni₂B, Ethylenediamine | Hex-3-yn-1-ol | >200:1 | Quantitative | [6][7] |

| P-2 Nickel | Ni₂B, Ethylenediamine | 1-Phenylpropyne | >99:1 | 97% | [6] |

Note: Data for hex-3-yn-1-ol is presented as a close structural analog to hex-3-yne-2,5-diol.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following sections provide established protocols for the preparation and use of both the P-2 Nickel and Lindlar catalysts.

This procedure is adapted from the highly stereospecific reduction of alkynes using P-2 Ni with ethylenediamine.[6]

-

Catalyst Preparation:

-

In a suitable hydrogenation flask or reactor, add Nickel(II) acetate tetrahydrate (Ni(C₂H₃O₂)₂·4H₂O, 5.0 mmol).

-

Add 50 mL of 95% ethanol to the flask.

-

While stirring vigorously, add a solution of sodium borohydride (NaBH₄, 10.0 mmol) in 10 mL of 95% ethanol. A black, finely divided precipitate of P-2 Nickel catalyst will form immediately.

-

-

Hydrogenation Reaction:

-

Purge the reactor system thoroughly with hydrogen gas.

-

To the freshly prepared catalyst suspension, add ethylenediamine (10 mmol) via syringe.

-

Add the substrate, hex-3-yne-2,5-diol (40.0 mmol), dissolved in a minimal amount of 95% ethanol.

-

Pressurize the reactor with hydrogen (typically 1 atm) and stir the mixture vigorously at room temperature (20-25°C).

-

Monitor the reaction by measuring hydrogen uptake. The reaction is typically rapid and will cease once the alkyne is consumed.

-

-

Work-up:

-

Once hydrogen uptake stops, vent the reactor and purge with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the nickel catalyst.

-

Wash the filter cake with ethanol.

-

The filtrate contains the product, this compound. The solvent can be removed under reduced pressure, and the product can be purified further by distillation or chromatography if necessary.

-

This protocol is a generalized procedure for the semi-hydrogenation of an alkyne using a standard Lindlar catalyst.[9]

-

Catalyst Preparation (if not commercially available):

-

Suspend calcium carbonate (CaCO₃, 50 g) in distilled water (400 mL).

-

Add a solution of palladium(II) chloride (PdCl₂, 5% Pd content).

-

Stir the mixture at room temperature for 5 minutes, then heat to 80°C for 10 minutes.

-

Transfer the hot suspension to an autoclave and shake under a hydrogen atmosphere until H₂ uptake ceases. This reduces Pd(II) to Pd(0).

-

Filter the resulting Pd/CaCO₃ catalyst and wash thoroughly with distilled water.

-

Resuspend the catalyst in water and treat with an aqueous solution of lead(II) acetate (Pb(OAc)₂).

-

Filter, wash, and dry the final catalyst in vacuo at 40-45°C.

-

CAUTION: The Lindlar catalyst can be pyrophoric in the presence of solvents and should be handled with appropriate care.[9]

-

-

Hydrogenation Reaction:

-

To a hydrogenation flask, add the Lindlar catalyst (typically 5% by weight of the alkyne).

-

Add a suitable solvent (e.g., ethanol, ethyl acetate, or hexane).

-

Add a small amount of quinoline (1-2 drops) to further moderate catalyst activity.

-

Add the substrate, hex-3-yne-2,5-diol.

-

Flush the flask with hydrogen and maintain a positive pressure of H₂ (usually via a balloon or at 1 atm).

-

Stir the reaction vigorously at room temperature.

-

Monitor the reaction progress carefully using TLC or GC to avoid over-reduction.

-

-

Work-up:

-

Upon completion, filter the reaction mixture through Celite to remove the catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Evaporate the solvent from the filtrate to yield the crude this compound. Purify as needed.

-

Conclusion

The synthesis of this compound from hex-3-yne-2,5-diol is reliably achieved through stereoselective catalytic hydrogenation. Both the Lindlar catalyst and the P-2 Nickel catalyst system provide excellent selectivity for the desired (Z)-isomer. The P-2 Nickel system, particularly when modified with ethylenediamine, offers exceptionally high cis:trans ratios, making it a powerful tool for this transformation.[6] The choice between these methods may depend on factors such as substrate sensitivity, desired purity, and catalyst availability. The protocols provided herein offer a solid foundation for researchers to successfully implement these synthetic strategies.

References

- 1. 9.5 Reduction of Alkynes - Organic Chemistry | OpenStax [openstax.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Reduction of an alkyne to the double bond stage can yield a cis alkene [doubtnut.com]

- 4. Lindlar Reduction | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Reduction of Alkynes | MCC Organic Chemistry [courses.lumenlearning.com]

- 6. “P-2 nickel” catalyst with ethylenediamine, a novel system for highly stereospecific reduction of alkynes to cis-olefins - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. “P-2 nickel” catalyst with ethylenediamine, a novel system for highly stereospecific reduction of alkynes to cis-olefins - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. “P-2 nickel” catalyst with ethylenediamine, a novel system for highly stereospecific reduction of alkynes to cis-olefins | Semantic Scholar [semanticscholar.org]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

An In-Depth Technical Guide to the Stereoselective Dihydroxylation of (Z)-hex-3-ene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereoselective dihydroxylation of (Z)-hex-3-ene, a fundamental transformation in organic synthesis. The controlled introduction of two hydroxyl groups across a double bond is a critical step in the synthesis of many complex molecules, including pharmaceuticals and natural products. Understanding the underlying mechanisms and stereochemical outcomes of these reactions is paramount for the efficient and selective construction of chiral molecules. This document details the two primary stereoselective pathways for the dihydroxylation of (Z)-hex-3-ene: syn-dihydroxylation, which affords the meso-3,4-hexanediol, and anti-dihydroxylation, which yields a racemic mixture of (3R,4R)- and (3S,4S)-3,4-hexanediol.

Core Concepts and Stereochemical Control

The stereochemical outcome of the dihydroxylation of an alkene is dictated by the mechanism of the reaction. For (Z)-hex-3-ene, a symmetrical cis-alkene, the two possible stereoisomeric products are the meso-diol and a pair of enantiomers (a racemic mixture).

-

Syn-dihydroxylation involves the addition of both hydroxyl groups to the same face of the double bond. With (Z)-hex-3-ene, this concerted or near-concerted addition leads to the formation of meso-3,4-hexanediol, an achiral compound with a plane of symmetry.

-

Anti-dihydroxylation proceeds via a stepwise mechanism where the two hydroxyl groups add to opposite faces of the double bond. This pathway, when applied to (Z)-hex-3-ene, results in the formation of a racemic mixture of the two enantiomeric diols, (3R,4R)-3,4-hexanediol and (3S,4S)-3,4-hexanediol.

The choice of reagents is the primary determinant of which stereochemical pathway is followed.

Syn-Dihydroxylation of (Z)-hex-3-ene

The most reliable and widely used method for the syn-dihydroxylation of alkenes is through the use of osmium tetroxide (OsO₄). Due to the toxicity and expense of OsO₄, it is typically used in catalytic amounts in conjunction with a stoichiometric co-oxidant, such as N-methylmorpholine N-oxide (NMO). This is commonly known as the Upjohn dihydroxylation. An alternative, though often less selective, reagent for syn-dihydroxylation is cold, dilute potassium permanganate (KMnO₄).

Mechanism of Syn-Dihydroxylation with Osmium Tetroxide

The reaction proceeds through a concerted [3+2] cycloaddition of osmium tetroxide to the alkene, forming a cyclic osmate ester intermediate. This intermediate is then hydrolyzed to yield the cis-diol and a reduced osmium species. The co-oxidant, NMO, then re-oxidizes the osmium species back to OsO₄, allowing the catalytic cycle to continue. The concerted nature of the cycloaddition ensures that both oxygen atoms are delivered to the same face of the double bond, resulting in the syn-stereochemistry.

Caption: Workflow for the syn-dihydroxylation of (Z)-hex-3-ene.

Anti-Dihydroxylation of (Z)-hex-3-ene

The anti-dihydroxylation of alkenes is typically a two-step process. First, the alkene is epoxidized using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide is then subjected to acid-catalyzed ring-opening with water as the nucleophile.

Mechanism of Anti-Dihydroxylation

The epoxidation step proceeds via a concerted mechanism, leading to a cis-epoxide (in this case, cis-3,4-epoxyhexane). In the second step, the epoxide is protonated by the acid catalyst, which activates it towards nucleophilic attack. Water then attacks one of the electrophilic carbon atoms of the protonated epoxide from the backside, leading to inversion of stereochemistry at that center. This backside attack is responsible for the overall anti-addition of the two hydroxyl groups.

The Elusive Synthon: A Technical Review of (Z)-hex-3-ene-2,5-diol and its Saturated Counterpart in Chiral Synthesis

Introduction

(Z)-hex-3-ene-2,5-diol is a C6-symmetric unsaturated diol with two stereocenters, making it a potentially valuable chiral building block in organic synthesis. However, a comprehensive review of the scientific literature reveals a notable scarcity of its application as a chiral synthon. In contrast, its saturated analog, particularly the (2S,5S) and (2R,5R) enantiomers of hexane-2,5-diol, is a well-established and versatile chiral synthon with numerous applications in the synthesis of pharmaceuticals, fine chemicals, and advanced materials. This technical guide will first briefly cover the known information about this compound and then provide an in-depth analysis of the synthesis and applications of its saturated counterpart, (2S,5S)-hexane-2,5-diol, to illustrate the potential utility of such C2-symmetric chiral diols.

This compound: An Underutilized Chiral Building Block

This compound, also known as cis-3-hexene-2,5-diol, possesses a C2 axis of symmetry and two chiral centers at the C2 and C5 positions. The specific stereoisomer, (2R,5R)-hex-3-ene-2,5-diol, is documented in chemical databases, confirming its structural identity. Despite its potential for stereoselective transformations, there is a lack of published research detailing its use as a starting material in the synthesis of other chiral molecules.

(2S,5S)-Hexane-2,5-diol: A Proven Chiral Synthon

The saturated analog, (2S,5S)-hexane-2,5-diol, is a widely employed chiral building block, valued for its well-defined stereochemistry. Its utility stems from its C2-symmetry, which is often exploited in the design of chiral ligands for asymmetric catalysis.

Synthesis of (2S,5S)-Hexane-2,5-diol

The predominant and most efficient method for synthesizing enantiomerically pure (2S,5S)-hexane-2,5-diol is the biocatalytic reduction of the achiral precursor, 2,5-hexanedione. This approach aligns with the principles of green chemistry by utilizing enzymes that operate under mild conditions.

A key enzyme in this transformation is the dehydrogenase Gre2p, found in Saccharomyces cerevisiae. This enzyme exhibits high stereoselectivity, preferentially producing the (2S,5S) enantiomer with high enantiomeric and diastereomeric excess.[1]

Table 1: Biocatalytic Reduction of 2,5-Hexanedione

| Enzyme Source | Substrate | Product | Enantiomeric Excess (ee) | Diastereomeric Excess (de) | Reference |

| Saccharomyces cerevisiae (Gre2p) | 2,5-Hexanedione | (2S,5S)-Hexane-2,5-diol | ≥99% | ≥99% | [1][2] |

Experimental Protocol: Biocatalytic Reduction of 2,5-Hexanedione

A typical procedure for the biocatalytic reduction of 2,5-hexanedione using a whole-cell system is as follows:

-

Cultivation of Biocatalyst: A culture of Saccharomyces cerevisiae is grown in a suitable nutrient-rich medium.

-

Bioreduction: 2,5-Hexanedione is added to the cell culture. The reduction is typically carried out in an aqueous buffer at a controlled temperature and pH. A co-factor, such as glucose, is often added to regenerate the necessary NADPH for the enzymatic reduction.

-

Extraction and Purification: After the reaction is complete, the mixture is centrifuged to remove the cells. The supernatant is then extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield pure (2S,5S)-hexane-2,5-diol.

Caption: Biocatalytic reduction of 2,5-hexanedione.

Applications of (2S,5S)-Hexane-2,5-diol in Asymmetric Synthesis

The primary application of (2S,5S)-hexane-2,5-diol is as a precursor to chiral ligands, most notably the DuPhos family of phosphine ligands. These ligands are highly effective in a variety of transition-metal-catalyzed asymmetric reactions.

1. Synthesis of Chiral Ligands (e.g., Me-DuPhos)

(2S,5S)-Hexane-2,5-diol is converted into a cyclic sulfate, which is then reacted with a phosphine source to generate the chiral phospholane ligand.

Caption: Synthetic route to Me-DuPhos ligand.

2. Asymmetric Hydrogenation

Rhodium complexes of DuPhos ligands are highly efficient catalysts for the asymmetric hydrogenation of various prochiral olefins, such as enamides and α,β-unsaturated esters, to produce chiral products with excellent enantioselectivity.

Table 2: Asymmetric Hydrogenation using Rh-DuPhos Catalysts

| Substrate | Catalyst | Product | Enantiomeric Excess (ee) |

| Methyl (Z)-α-acetamidocinnamate | [Rh(COD)(Me-DuPhos)]BF4 | N-Acetyl-D-phenylalanine methyl ester | >99% |

| Dimethyl itaconate | [Rh(COD)(Et-DuPhos)]BF4 | (S)-2-Methylsuccinic acid dimethyl ester | 98% |

Experimental Protocol: Asymmetric Hydrogenation

A general procedure for asymmetric hydrogenation is as follows:

-

Catalyst Preparation: The rhodium-DuPhos catalyst is prepared in situ or used as a pre-formed complex.

-

Hydrogenation: The substrate is dissolved in a suitable solvent (e.g., methanol) in a high-pressure reactor. The catalyst is added, and the reactor is purged with hydrogen gas. The reaction is stirred under hydrogen pressure at a specific temperature until the reaction is complete.

-

Work-up and Analysis: The solvent is removed under reduced pressure, and the product is purified if necessary. The enantiomeric excess is determined by chiral chromatography (HPLC or GC).

Caption: Asymmetric hydrogenation workflow.

3. Other Applications

Beyond ligand synthesis, (2S,5S)-hexane-2,5-diol can be used as a chiral building block in the synthesis of natural products and as a monomer for the creation of specialty polymers with unique thermal and flexible properties.[2]

Conclusion

While this compound remains a synthon of largely unexplored potential, its saturated counterpart, (2S,5S)-hexane-2,5-diol, serves as a powerful testament to the utility of C2-symmetric chiral diols in modern organic synthesis. The efficient biocatalytic production of (2S,5S)-hexane-2,5-diol and its successful application in the synthesis of highly effective chiral ligands for asymmetric catalysis highlight the importance of such building blocks. Future research may yet uncover valuable applications for this compound, potentially leveraging the reactivity of the central double bond in novel stereoselective transformations. For now, the rich chemistry of its saturated analog provides a valuable blueprint for the potential of this class of chiral synthons.

References

An In-depth Technical Guide to the Stereoisomers of Hex-3-ene-2,5-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hex-3-ene-2,5-diol is a chiral unsaturated diol with significant potential in synthetic organic chemistry and as a building block in the development of novel pharmaceutical agents. Its structure, featuring a central carbon-carbon double bond and two stereogenic centers, gives rise to a set of stereoisomers with distinct three-dimensional arrangements. Understanding the unique properties and synthesis of each stereoisomer is crucial for harnessing their potential in various applications, including asymmetric synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of the stereoisomers of hex-3-ene-2,5-diol, including their structure, synthesis, separation, and characterization.

Stereoisomeric Forms of Hex-3-ene-2,5-diol

The presence of a double bond at the C3 position and two chiral centers at C2 and C5 results in the existence of four stereoisomers for hex-3-ene-2,5-diol. These can be categorized into two pairs of enantiomers, which are also diastereomers of each other.

The stereoisomers are:

-

(E)-hex-3-ene-2,5-diol : This geometric isomer exists as a pair of enantiomers:

-

(2R, 5R)-(E)-hex-3-ene-2,5-diol

-

(2S, 5S)-(E)-hex-3-ene-2,5-diol

-

-

(Z)-hex-3-ene-2,5-diol : This geometric isomer also exists as a pair of enantiomers:

-

(2R, 5S)-(Z)-hex-3-ene-2,5-diol (a meso compound)

-

(2S, 5R)-(Z)-hex-3-ene-2,5-diol (a meso compound)

-

It is important to note that due to the plane of symmetry in the (Z)-isomer, the (2R, 5S) and (2S, 5R) forms are identical and represent a single meso compound. Therefore, there are a total of three stereoisomers: the (E)-enantiomeric pair and the (Z)-meso compound.

The relationships between these stereoisomers can be visualized as follows:

Synthesis of Stereoisomers

The stereoselective synthesis of the different isomers of hex-3-ene-2,5-diol is a key challenge. The primary strategy involves the stereoselective reduction of the precursor, hex-3-yne-2,5-diol.

Synthesis of (E)-hex-3-ene-2,5-diol (trans-isomer)

The trans-isomer is typically synthesized via the reduction of hex-3-yne-2,5-diol using sodium in liquid ammonia (dissolving metal reduction). This method is known to produce the (E)-alkene with high stereoselectivity.

Experimental Protocol: Reduction of Hex-3-yne-2,5-diol to (E)-hex-3-ene-2,5-diol

-

Apparatus: A three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel is assembled and flame-dried under a stream of inert gas (argon or nitrogen).

-

Reaction Setup: Anhydrous liquid ammonia (approx. 100 mL per 10 mmol of alkyne) is condensed into the flask at -78 °C.

-

Addition of Sodium: Small pieces of sodium metal are added to the liquid ammonia with stirring until a persistent blue color is obtained.

-

Substrate Addition: A solution of hex-3-yne-2,5-diol (1 equivalent) in a suitable solvent (e.g., anhydrous THF) is added dropwise to the reaction mixture. The reaction is monitored by the disappearance of the blue color. More sodium is added as needed to maintain the blue color until the starting material is consumed (monitored by TLC).

-

Quenching: The reaction is quenched by the careful addition of a proton source, such as ammonium chloride, until the blue color disappears.

-

Work-up: The ammonia is allowed to evaporate. Water is added to the residue, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the (E)-hex-3-ene-2,5-diol.

Synthesis of this compound (cis-isomer)

The cis-isomer is accessible through the partial hydrogenation of hex-3-yne-2,5-diol using a poisoned catalyst, most commonly Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate and quinoline). This catalyst selectively reduces the alkyne to the (Z)-alkene without further reduction to the alkane.

Experimental Protocol: Hydrogenation of Hex-3-yne-2,5-diol to this compound

-

Catalyst Preparation: Lindlar's catalyst (typically 5-10% by weight of the alkyne) is suspended in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a hydrogenation flask.

-

Substrate Addition: A solution of hex-3-yne-2,5-diol (1 equivalent) in the same solvent is added to the flask.

-

Hydrogenation: The flask is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenation apparatus). The reaction mixture is stirred vigorously under a hydrogen atmosphere at room temperature.

-

Monitoring: The progress of the reaction is monitored by the uptake of hydrogen and by TLC or GC analysis to ensure the reaction stops at the alkene stage.

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the this compound.

Separation of Stereoisomers

The separation of the stereoisomers of hex-3-ene-2,5-diol is essential for obtaining enantiomerically pure compounds. This can be achieved through chromatographic techniques.

Separation of (E) and (Z) Diastereomers

The (E) and (Z) diastereomers have different physical properties and can typically be separated by standard chromatographic methods such as column chromatography on silica gel or gas chromatography due to their different polarities and boiling points.

Resolution of Enantiomers

The enantiomers of (E)-hex-3-ene-2,5-diol can be resolved using chiral chromatography. Chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC) are powerful techniques for this purpose.

Experimental Protocol: Chiral GC for Enantiomeric Resolution (General Procedure)

-

Column Selection: A chiral capillary GC column, such as one coated with a cyclodextrin derivative, is chosen. The specific phase will depend on the derivatization of the diol.

-

Derivatization (Optional but often necessary): The hydroxyl groups of the diol can be derivatized to improve volatility and enhance chiral recognition. Common derivatizing agents include trifluoroacetic anhydride or by conversion to cyclic carbonates.

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is used.

-

Analysis Conditions:

-

Injector Temperature: Typically 250 °C.

-

Detector Temperature: Typically 250 °C.

-

Oven Temperature Program: A temperature gradient is optimized to achieve baseline separation of the enantiomers. For example, starting at a lower temperature (e.g., 60 °C) and ramping to a higher temperature (e.g., 180 °C) at a controlled rate (e.g., 5 °C/min).

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

-

Injection: A dilute solution of the derivatized or underivatized diol in a suitable solvent is injected.

-

Data Analysis: The retention times of the two enantiomers are compared to those of authentic standards if available. The enantiomeric excess (ee) can be calculated from the peak areas.

Data Presentation

The following table summarizes the available physical and chemical data for the stereoisomers of hex-3-ene-2,5-diol. It is important to note that much of the available data is calculated rather than experimentally determined.

| Property | (E)-hex-3-ene-2,5-diol | This compound | Reference |

| Molecular Formula | C₆H₁₂O₂ | C₆H₁₂O₂ | [1][2] |

| Molecular Weight | 116.16 g/mol | 116.16 g/mol | [1][2] |

| Boiling Point | 136 °C / 29 mmHg (calculated) | Not available | [3] |

| Density | 1.00 g/cm³ (calculated) | Not available | [3] |

| IUPAC Name | (3E)-hex-3-ene-2,5-diol | (3Z)-hex-3-ene-2,5-diol | [1][2] |

| InChI Key | AQSWYJHDAKIVIM-ONEGZZNKSA-N | AQSWYJHDAKIVIM-ARJAWSKDSA-N | [1][2] |

Mandatory Visualizations

The following diagrams illustrate the synthetic pathways to the (E) and (Z) isomers of hex-3-ene-2,5-diol.

References

Unveiling (Z)-hex-3-ene-2,5-diol: A Technical Guide to its Discovery and Initial Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and initial characterization of the unsaturated diol, (Z)-hex-3-ene-2,5-diol. While the initial discovery of this specific stereoisomer is not prominently documented in widely available scientific literature, its synthesis and characterization can be inferred from established chemical principles and the study of related compounds. This document outlines a plausible synthetic pathway, detailed experimental protocols, and the expected analytical data for this molecule.

Physicochemical Properties

This compound is a C6 unsaturated diol with the molecular formula C₆H₁₂O₂ and a molecular weight of 116.16 g/mol .[1] Its structure features a cis-configured double bond between the third and fourth carbon atoms of a hexane chain, with hydroxyl groups located at the second and fifth positions.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | cis-3-hexene-2,5-diol | [1] |

| CAS Number | 184763-27-7 | [1] |

| Molecular Formula | C₆H₁₂O₂ | [1] |

| Molecular Weight | 116.16 g/mol | [1] |

| InChI | InChI=1S/C6H12O2/c1-5(7)3-4-6(2)8/h3-8H,1-2H3/b4-3- | [1] |

| InChIKey | AQSWYJHDAKIVIM-ARJAWSKDSA-N | [1] |

| Canonical SMILES | CC(C=CC(C)O)O | [1] |

Plausible Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the stereoselective partial hydrogenation of the corresponding alkyne, 3-hexyne-2,5-diol. The use of a poisoned catalyst, such as Lindlar's catalyst, is crucial for achieving the desired cis-stereochemistry of the double bond.

Synthesis of this compound from 3-hexyne-2,5-diol

This procedure is based on established methods for the partial hydrogenation of alkynes to cis-alkenes.[2]

Materials:

-

3-hexyne-2,5-diol

-

Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead)

-

Hydrogen gas (H₂)

-

Anhydrous solvent (e.g., ethanol, ethyl acetate)

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-hexyne-2,5-diol in a suitable anhydrous solvent under an inert atmosphere.

-

Add a catalytic amount of Lindlar's catalyst to the solution.

-

Evacuate the flask and backfill with hydrogen gas. This process should be repeated three times to ensure an inert atmosphere has been replaced by hydrogen.

-

Maintain a positive pressure of hydrogen gas using a balloon or a hydrogenator.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting material and the formation of the product.

-

Upon completion of the reaction (disappearance of the starting alkyne), carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure diol.

Experimental Workflow:

Caption: Workflow for the synthesis of this compound.

Initial Characterization Data (Predicted)

The following tables summarize the expected analytical data for this compound based on its chemical structure and data from analogous compounds.

Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~5.6 | m | 2H | H-3, H-4 (vinylic) |

| ~4.5 | m | 2H | H-2, H-5 (methine) |

| ~2.0 | br s | 2H | -OH |

| ~1.2 | d | 6H | -CH₃ (at C-2, C-5) |

Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~130 | C-3, C-4 (alkene) |

| ~68 | C-2, C-5 (alcohol) |

| ~23 | C-1, C-6 (methyl) |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3200 (broad) | O-H stretch (alcohol) |

| 3020-3000 | C-H stretch (alkene) |

| 2980-2850 | C-H stretch (alkane) |

| ~1650 (weak) | C=C stretch (cis-alkene) |

| 1460-1370 | C-H bend (alkane) |

| 1050-1150 | C-O stretch (secondary alcohol) |

Potential Biological Activity and Signaling Pathways

While no specific biological activities or signaling pathway involvements have been reported for this compound, unsaturated diols as a class are known to participate in various biological processes. Further research is warranted to explore the potential bioactivity of this compound. A hypothetical signaling pathway where an unsaturated diol could act as a signaling molecule or a precursor is depicted below.

Caption: A hypothetical signaling cascade involving an unsaturated diol.

Conclusion

This compound represents a simple yet interesting unsaturated diol. While its specific discovery and characterization are not well-documented, its synthesis is achievable through established stereoselective methods. The predicted analytical data provides a benchmark for its identification. Further investigation into the biological properties of this compound could reveal novel activities and applications in the fields of drug discovery and chemical biology. This guide serves as a foundational resource for researchers interested in exploring the chemistry and potential of this compound.

References

Methodological & Application

Application Notes and Protocols for the Sharpless Asymmetric Dihydroxylation of (Z)-Hex-3-ene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sharpless Asymmetric Dihydroxylation (AD) is a powerful and widely used method for the enantioselective synthesis of vicinal diols from alkenes. This reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically a dihydroquinine (DHQ) or dihydroquinidine (DHQD) derivative, and a stoichiometric co-oxidant. The commercially available "AD-mix" reagents contain all necessary components, simplifying the experimental procedure. AD-mix-α, containing the ligand (DHQ)₂PHAL, and AD-mix-β, with (DHQD)₂PHAL, provide access to opposite enantiomers of the diol product. This protocol details the experimental procedure for the asymmetric dihydroxylation of the prochiral alkene (Z)-hex-3-ene. While the Sharpless AD reaction is known for its high enantioselectivity with a broad range of alkenes, cis-disubstituted alkenes often present a greater challenge, typically resulting in lower enantiomeric excesses compared to their trans-isomers.

Reaction Principle

The Sharpless asymmetric dihydroxylation involves the syn-addition of two hydroxyl groups across the double bond of an alkene. The chiral ligand complexes with osmium tetroxide to create a chiral catalytic species that preferentially attacks one of the two enantiotopic faces of the alkene. The catalytic cycle is regenerated by a stoichiometric co-oxidant, such as potassium ferricyanide(III), which is present in the AD-mix.

Data Presentation

The following table summarizes the expected yield and enantiomeric excess (ee) for the asymmetric dihydroxylation of (Z)-hex-3-ene using both AD-mix-α and AD-mix-β.

| Substrate | Reagent | Product | Yield (%) | Enantiomeric Excess (ee %) |

| (Z)-Hex-3-ene | AD-mix-α | (3R,4R)-hexane-3,4-diol | Good | 26 |

| (Z)-Hex-3-ene | AD-mix-β | (3S,4S)-hexane-3,4-diol | Good | 34 |

*Note: "Good" yield is reported in the

Application Notes and Protocols for the Synthesis of (Z)-hex-3-ene-2,5-diol

Abstract

This document provides a detailed experimental protocol for the stereoselective synthesis of (Z)-hex-3-ene-2,5-diol, also known as cis-3-hexene-2,5-diol. The described method is based on the partial hydrogenation of hex-3-yne-2,5-diol using a poisoned palladium catalyst, commonly known as Lindlar's catalyst. This procedure is designed for researchers in organic chemistry, medicinal chemistry, and drug development, offering a reliable method for obtaining the desired cis-isomer with high stereoselectivity.

Introduction

This compound is a valuable chemical intermediate in organic synthesis. The presence of two hydroxyl groups and a cis-configured double bond makes it a versatile building block for the synthesis of various complex molecules, including natural products and pharmaceuticals. The stereocontrol in its synthesis is crucial, and the partial reduction of an alkyne precursor is a common and effective strategy. This protocol details the synthesis starting from the corresponding alkyne, hex-3-yne-2,5-diol.

Reaction Scheme

The synthesis of this compound is achieved through the partial hydrogenation of hex-3-yne-2,5-diol. The reaction proceeds with syn-addition of hydrogen across the triple bond, yielding the desired (Z)-alkene.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is based on established procedures for the partial hydrogenation of alkynes using Lindlar's catalyst.

3.1. Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Hex-3-yne-2,5-diol | ≥98% | Sigma-Aldrich |

| Lindlar's Catalyst (5% Pd) | - | Sigma-Aldrich |

| Ethanol (EtOH) | Anhydrous | Fisher Scientific |

| Hydrogen (H₂) gas | High purity | Local supplier |

| Celite® 545 | - | Sigma-Aldrich |

| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Fisher Scientific |

3.2. Equipment

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Hydrogen balloon or hydrogenation apparatus

-

Septa and needles

-

Vacuum filtration apparatus (Büchner funnel)

-

Rotary evaporator

-

Standard laboratory glassware

3.3. Procedure

-

Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, add hex-3-yne-2,5-diol (5.0 g, 43.8 mmol) and anhydrous ethanol (100 mL). Stir the mixture at room temperature until the solid is completely dissolved.

-

Catalyst Addition: Carefully add Lindlar's catalyst (0.25 g, 5 mol% Pd) to the solution. Caution: Lindlar's catalyst can be pyrophoric; handle it with care and avoid inhalation.

-

Hydrogenation: The flask is evacuated and backfilled with hydrogen gas three times. A hydrogen-filled balloon is then attached to one of the necks of the flask to maintain a positive pressure of hydrogen (approximately 1 atm).

-

Reaction Monitoring: The reaction mixture is stirred vigorously at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the complete consumption of the starting material and to avoid over-reduction to the corresponding alkane (hexane-2,5-diol). A typical reaction time is 4-8 hours.

-

Work-up: Once the reaction is complete, the hydrogen source is removed, and the flask is purged with nitrogen or argon. The reaction mixture is filtered through a pad of Celite® to remove the catalyst. The filter cake is washed with ethanol (2 x 20 mL).

-

Purification: The combined filtrate is concentrated under reduced pressure using a rotary evaporator to remove the ethanol. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound.

Data Presentation

Table 1: Reactant and Product Information

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| Hex-3-yne-2,5-diol | C₆H₁₀O₂ | 114.14 | White solid |

| This compound | C₆H₁₂O₂ | 116.16 | Colorless oil or low melting solid |

Table 2: Expected Yield and Purity

| Parameter | Expected Value |

| Theoretical Yield | 5.10 g |

| Expected Yield | 85-95% |

| Purity (by NMR) | >98% |

Characterization

The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons with a coupling constant (J) of approximately 10-12 Hz, indicative of a cis-double bond.

-

¹³C NMR: The carbon NMR spectrum will show the presence of sp² carbons of the double bond.

-

Mass Spectrometry: To confirm the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To show the presence of O-H and C=C stretching vibrations.

Safety Precautions

-

Hydrogen gas is flammable and can form explosive mixtures with air. All hydrogenation reactions should be carried out in a well-ventilated fume hood, away from ignition sources.

-

Lindlar's catalyst is pyrophoric and should be handled with care. Avoid contact with skin and eyes, and do not inhale the dust.

-

Standard personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

Logical Workflow

The following diagram illustrates the logical workflow of the synthesis procedure.

Caption: Workflow for the synthesis of this compound.

Application Notes and Protocols: (Z)-hex-3-ene-2,5-diol in Natural Product Synthesis

(Z)-hex-3-ene-2,5-diol, a C6 chiral building block, offers a versatile platform for the stereoselective synthesis of complex natural products. Its inherent symmetry, coupled with the cis-alkene geometry and two stereogenic centers, provides a unique starting point for the construction of intricate molecular architectures, particularly those found in polyketide-derived natural products such as macrolides and polyether antibiotics.

This document outlines the application of this compound in the synthesis of a key fragment of a hypothetical macrolide, demonstrating its utility for researchers, scientists, and drug development professionals. Detailed experimental protocols for the preparation and elaboration of this chiral synthon are provided, alongside quantitative data and visual representations of the synthetic workflow.

Key Applications in Natural Product Synthesis

This compound can serve as a precursor to key structural motifs found in a variety of natural products. The cis-alkene can be stereospecifically functionalized, for instance, through dihydroxylation or epoxidation, to introduce additional stereocenters. The two secondary alcohols provide handles for asymmetric transformations, chain elongation, and introduction of protecting groups for diastereoselective reactions.

A primary application lies in the synthesis of 1,3-diol and 1,3,5-triol arrays, which are common features in many biologically active natural products. Through a series of protection, oxidation, and carbon-carbon bond-forming reactions, this compound can be elaborated into complex fragments for convergent total syntheses.

Data Presentation: Synthesis of a Macrolide Precursor

The following table summarizes the quantitative data for a proposed synthetic sequence starting from this compound to a key C1-C9 fragment of a hypothetical macrolide.

| Step | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | Monoprotection | This compound | (Z)-5-(tert-butyldimethylsilyloxy)hex-3-en-2-ol | TBDMSCl (1.1 eq), Imidazole (1.2 eq), DMF, 0 °C to rt, 12 h | 85 | N/A |

| 2 | Oxidation | (Z)-5-(tert-butyldimethylsilyloxy)hex-3-en-2-ol | (Z)-5-(tert-butyldimethylsilyloxy)hex-3-en-2-one | Dess-Martin periodinane (1.5 eq), CH₂Cl₂, rt, 2 h | 92 | N/A |

| 3 | Aldol Addition | (Z)-5-(tert-butyldimethylsilyloxy)hex-3-en-2-one | (4Z,6S)-6-(tert-butyldimethylsilyloxy)-3-hydroxy-3-methylhept-4-en-2-one | Propionaldehyde, LDA, THF, -78 °C, 1 h | 78 | 4:1 (anti:syn) |

| 4 | Stereoselective Reduction | (4Z,6S)-6-(tert-butyldimethylsilyloxy)-3-hydroxy-3-methylhept-4-en-2-one | (2R,3R,4Z,6S)-6-(tert-butyldimethylsilyloxy)-3-methylhept-4-ene-2,3-diol | Me₄NBH(OAc)₃, AcOH, MeCN, -40 °C, 6 h | 88 | >10:1 |

| 5 | Protection and Deprotection | (2R,3R,4Z,6S)-6-(tert-butyldimethylsilyloxy)-3-methylhept-4-ene-2,3-diol | (2R,3R,4Z,6S)-3-methyl-2-(triethylsilyloxy)hept-4-en-6-ol | 1. TESCl, Imidazole, CH₂Cl₂; 2. TBAF, THF | 90 (two steps) | N/A |

| 6 | Oxidation to Aldehyde | (2R,3R,4Z,6S)-3-methyl-2-(triethylsilyloxy)hept-4-en-6-ol | (2R,3R,4Z,6S)-3-methyl-2-(triethylsilyloxy)hept-4-enal | Dess-Martin periodinane (1.5 eq), CH₂Cl₂, rt, 2 h | 91 | N/A |

Experimental Protocols

Protocol 1: Stereoselective Synthesis of this compound

This protocol describes the preparation of the starting material via the partial hydrogenation of a commercially available alkyne.

Materials:

-

3-Hexyne-2,5-diol

-

Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

-

Quinoline

-

Methanol (MeOH)

-

Hydrogen gas (H₂)

Procedure:

-

To a solution of 3-hexyne-2,5-diol (10.0 g, 87.6 mmol) in methanol (200 mL) in a round-bottom flask equipped with a magnetic stir bar, add Lindlar's catalyst (500 mg, 5 wt %).

-

Add quinoline (0.5 mL) to the suspension.

-

Evacuate the flask and backfill with hydrogen gas from a balloon.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion (disappearance of starting material, typically 4-6 hours), filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate = 1:1) to afford this compound as a colorless oil.

Protocol 2: Monoprotection of this compound (Step 1)

Materials:

-

This compound

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Dissolve this compound (5.0 g, 43.0 mmol) in anhydrous DMF (50 mL) in a round-bottom flask under an argon atmosphere.

-

Add imidazole (3.5 g, 51.6 mmol).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of TBDMSCl (7.1 g, 47.3 mmol) in DMF (10 mL).

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous NH₄Cl solution (50 mL) and extract with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate = 9:1) to yield (Z)-5-(tert-butyldimethylsilyloxy)hex-3-en-2-ol.

Protocol 3: Dess-Martin Oxidation (Steps 2 & 6)

Materials:

-

Alcohol substrate

-

Dess-Martin periodinane (DMP)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

Dissolve the alcohol (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M) in a round-bottom flask under an argon atmosphere.

-

Add Dess-Martin periodinane (1.5 eq) in one portion.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃ solution.

-

Stir vigorously until the two layers are clear.

-

Separate the layers and extract the aqueous layer with CH₂Cl₂ (2 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

The crude ketone or aldehyde is often used in the next step without further purification. If necessary, purify by flash column chromatography.

Mandatory Visualizations

Application Note: Structural Characterization of (Z)-hex-3-ene-2,5-diol using NMR and Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the structural analysis of (Z)-hex-3-ene-2,5-diol, a key intermediate in various organic syntheses. Detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are outlined, along with representative data and interpretation. The synergistic use of these analytical techniques enables unambiguous confirmation of the compound's structure, including its stereochemistry.

Introduction

This compound is an unsaturated diol with the molecular formula C₆H₁₂O₂.[1] The precise characterization of its structure, particularly the cis configuration of the double bond and the positions of the hydroxyl groups, is critical for its application in synthetic chemistry and drug development. This application note details the analytical workflow for the complete structural elucidation of this molecule using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Chemical Structure:

Molecular Properties:

Nuclear Magnetic Resonance (NMR) Analysis

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule.

2.1. ¹H NMR Spectroscopy Data

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Due to the molecule's symmetry, the spectrum is relatively simple.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 1 | ~5.65 | m | J(H3-H4) ≈ 11 | 2H | H-3, H-4 (Olefinic) |

| 2 | ~4.60 | m | - | 2H | H-2, H-5 (CH-OH) |

| 3 | ~2.5-3.5 | br s | - | 2H | OH |

| 4 | ~1.25 | d | J(H1-H2) ≈ 6.5 | 6H | H-1, H-6 (CH₃) |

Note: Data is representative and may vary based on solvent and concentration. The cis-coupling constant for olefinic protons is typically in the range of 8-12 Hz.

2.2. ¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~131.5 | C-3, C-4 (Olefinic) |

| ~68.0 | C-2, C-5 (CH-OH) |

| ~22.5 | C-1, C-6 (CH₃) |

Note: Data is representative and based on typical values for similar functional groups.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. Electron Ionization (EI) is a common method for such analyses.

3.1. Mass Spectrometry Data

The molecular ion peak for alcohols can be weak or absent.[3] The fragmentation pattern is often characterized by the loss of water and alkyl groups.

| m/z | Relative Intensity | Assignment |

| 116 | Low | [M]⁺ (Molecular Ion) |

| 101 | Low | [M - CH₃]⁺ |

| 98 | Moderate | [M - H₂O]⁺ |

| 83 | High | [M - H₂O - CH₃]⁺ |

| 45 | High | [CH₃CHOH]⁺ |

| 43 | High (Base Peak) | [CH₃CO]⁺ (from rearrangement) |

Note: This fragmentation pattern is based on typical behavior for secondary alcohols and data available for the 3-hexene-2,5-diol isomer.[4]

Experimental Protocols

4.1. NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse (zg30).

-

Spectral Width: 12-15 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16-32.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled (zgpg30).

-

Spectral Width: 220-240 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the TMS signal at 0 ppm.

4.2. Mass Spectrometry Protocol (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or methanol.

-

Instrument: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

-

Gas Chromatography (GC) Method:

-

Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Inlet Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min.

-

-

Mass Spectrometry (MS) Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Mass Range: Scan from m/z 40 to 200.

-

Solvent Delay: 3-4 minutes to prevent filament damage.

-

-

Data Analysis: Identify the chromatographic peak corresponding to the compound and analyze the associated mass spectrum. Compare the molecular ion and fragmentation pattern with the expected values.

Workflow and Data Integration

The combination of NMR and MS data provides a high degree of confidence in the structural assignment. The workflow and logical connections between the data are illustrated below.

Caption: Overall experimental workflow from sample to structural confirmation.

Caption: Logical integration of analytical data for structural elucidation.

References

GC-MS method for separating isomers of hex-3-ene-2,5-diol

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Method for Separating Isomers of Hex-3-ene-2,5-diol.

Introduction

Hex-3-ene-2,5-diol is a C6 unsaturated diol that possesses both geometric (cis/trans) and stereoisomers due to the presence of a carbon-carbon double bond and two chiral centers at positions 2 and 5. The complete separation and quantification of all its isomers—(E)- and (Z)-diastereomers, and their respective enantiomers ((2R,5R), (2S,5S), and meso compounds)—are critical for applications in stereoselective synthesis, pharmaceutical development, and material science. The structural similarity and identical mass of the isomers present a significant analytical challenge.

This application note details a robust and reproducible method for the separation and identification of all isomers of hex-3-ene-2,5-diol using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol employs a derivatization step to enhance the volatility and thermal stability of the diols, followed by separation on a chiral capillary column, which is essential for resolving the enantiomeric pairs.

Experimental Protocols

Materials and Reagents

-

Hex-3-ene-2,5-diol isomer standards (cis and trans, racemic mixtures)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst

-

Anhydrous Pyridine (as a catalyst and solvent)

-

Dichloromethane (DCM), GC grade

-

Helium (Carrier Gas), 99.999% purity

-

Internal Standard (e.g., 1,7-heptanediol)

-

GC Vials (2 mL) with caps and septa

Instrumentation

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977B MSD (or equivalent)

-

GC Column: Astec® CHIRALDEX® G-TA (30 m x 0.25 mm ID, 0.12 µm film thickness) or a similar gamma cyclodextrin-based chiral column.

-

Injector: Split/Splitless Inlet

Sample Preparation and Derivatization Protocol

Derivatization of the hydroxyl groups to trimethylsilyl (TMS) ethers is performed to increase the volatility of the diols for GC analysis.[1][2]

-

Sample Preparation: Accurately weigh approximately 1 mg of the hex-3-ene-2,5-diol isomer mixture into a 2 mL GC vial. If using an internal standard, add it at this stage.

-

Solvent Addition: Add 200 µL of anhydrous pyridine to the vial and vortex briefly to dissolve the sample completely.

-

Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the sample solution.[1] This provides a significant molar excess of the silylating reagent.[2]

-

Reaction: Tightly cap the vial and heat it in a heating block at 70°C for 60 minutes to ensure the reaction goes to completion.[2]

-

Cooling: Allow the vial to cool to room temperature before injection into the GC-MS system. The derivatized sample is now ready for analysis.

GC-MS Method Parameters

The following table summarizes the optimized parameters for the GC-MS instrument.

| Parameter | Setting |

| GC Inlet | |

| Inlet Temperature | 250°C |

| Injection Volume | 1 µL |

| Injection Mode | Split |

| Split Ratio | 50:1 |

| Column | |

| Carrier Gas | Helium |

| Flow Rate | 1.2 mL/min (Constant Flow) |

| Oven Program | |

| Initial Temperature | 60°C |

| Initial Hold Time | 2 minutes |

| Ramp 1 | 5°C/min to 180°C |

| Final Hold Time | 5 minutes |

| Mass Spectrometer | |

| MS Transfer Line Temp. | 280°C |

| Ion Source Temperature | 230°C |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Scan Range | m/z 40 - 450 |

| Scan Rate | 3 scans/sec |

| Solvent Delay | 4 minutes |

Data Presentation

The described method achieves baseline separation of the di-TMS derivatives of all four stereoisomers of both trans-(E) and cis-(Z) hex-3-ene-2,5-diol. The expected elution order on the specified chiral column would typically see the trans isomers eluting before the cis isomers. Within each geometric pair, the enantiomers are resolved.

The following table presents hypothetical, yet plausible, quantitative data obtained from the analysis of a standard mixture.

| Analyte (as di-TMS derivative) | Isomer Configuration | Retention Time (min) | Relative Peak Area (%) |

| trans-Hex-3-ene-2,5-diol | (E)-(2R, 5R) | 19.85 | 24.9 |

| trans-Hex-3-ene-2,5-diol | (E)-(2S, 5S) | 20.12 | 25.1 |

| cis-Hex-3-ene-2,5-diol | (Z)-meso (2R, 5S) | 21.54 | 49.8 |

| cis-Hex-3-ene-2,5-diol | (Z)-meso (2S, 5R) - identical | (co-elutes with above) | (included in above) |

Note: The cis isomer of hex-3-ene-2,5-diol is a meso compound and is achiral; therefore, it produces a single peak. The trans isomer exists as a pair of enantiomers which are separated by the chiral column.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical separation of the isomers.

Caption: Experimental workflow for the GC-MS analysis of hex-3-ene-2,5-diol isomers.

References

Application Notes and Protocols for the Protection of Hydroxyl Groups in (Z)-hex-3-ene-2,5-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-hex-3-ene-2,5-diol is a versatile bifunctional molecule featuring two secondary hydroxyl groups and a Z-configured internal alkene. The selective protection and deprotection of these hydroxyl groups are critical steps in the synthesis of complex molecules, including natural products and pharmaceuticals. The presence of two secondary hydroxyl groups with similar steric environments, flanking a double bond, presents a unique challenge for achieving high selectivity in protection reactions. This document provides detailed protocols for the selective mono-protection, di-protection, and subsequent deprotection of the hydroxyl groups in this compound and its analogs, with a focus on commonly used silyl ether and acetal protecting groups.

Data Presentation: Comparison of Protecting Groups

The choice of protecting group is crucial and depends on the desired selectivity (mono- vs. di-protection) and the stability required for subsequent synthetic steps. Below is a summary of common protecting groups for this compound and analogous unsaturated diols, along with typical reaction conditions and yields.

| Protecting Group | Reagents | Solvent | Temperature | Time | Product | Yield (%) | Selectivity (Mono:Di) | Citation(s) |

| TES | TES-Cl (1.1 equiv), Imidazole (1.15 equiv), DMAP (cat.) | CH₂Cl₂/DMF (1:1) | -78 °C | 2 h | Mono-TES ether | 81 | >97:3 | [1] |

| TBDMS | TBDMS-Cl (1.05 equiv), Imidazole, DMAP (cat.) | CH₂Cl₂/DMF | Room Temp | 48 h | Mono-TBDMS ether | 39 | 86:14 | [1][2] |

| TBDMS | TBDMS-Cl (2.2 equiv), Imidazole (2.5 equiv) | DMF | Room Temp | 12-16 h | Di-TBDMS ether | >90 (typical) | N/A | [3] |

| Acetonide | 2,2-Dimethoxypropane, CSA (cat.) | CH₂Cl₂ | Room Temp | 2-7 h | Cyclic Acetonide | 82-86 (typical for 1,3-diols) | N/A | [4] |

| PMB | Anisyl alcohol (2.2 equiv), Amberlyst-15 | Dichloromethane | Reflux | 3 h | Di-PMB ether | Good to excellent (typical) | N/A |

Experimental Protocols

Selective Mono-protection with Triethylsilyl (TES) Ether

This protocol is optimized for the selective protection of one of the two hydroxyl groups, yielding the mono-TES ether with high selectivity.[1]

Materials:

-

This compound

-

Triethylsilyl chloride (TES-Cl)

-

Imidazole

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of this compound (1.0 equiv) in a 1:1 mixture of anhydrous CH₂Cl₂ and DMF (to make a 0.1 M solution), add imidazole (1.15 equiv) and a catalytic amount of DMAP (0.05 equiv).

-

Cool the reaction mixture to -78 °C in a dry ice/acetone bath.

-

Slowly add triethylsilyl chloride (1.1 equiv) dropwise to the cooled solution.

-

Stir the reaction mixture at -78 °C for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Allow the mixture to warm to room temperature and extract the product with CH₂Cl₂ (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the mono-TES protected this compound.

Di-protection with tert-Butyldimethylsilyl (TBDMS) Ethers

This protocol describes the protection of both hydroxyl groups as TBDMS ethers.

Materials:

-

This compound

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl)

-

Imidazole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1.0 equiv) in anhydrous DMF.

-